In-Depth Technical Guide: 2,3-Dioxoindoline-5-sulfonyl chloride
In-Depth Technical Guide: 2,3-Dioxoindoline-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-dioxoindoline-5-sulfonyl chloride, also known as 5-(chlorosulfonyl)isatin. It covers its chemical properties, synthesis, and its significant role as a versatile building block in the development of novel therapeutic agents. The isatin scaffold is a privileged structure in medicinal chemistry, and its sulfonylated derivatives are of particular interest for their wide-ranging biological activities.
Core Compound Data
2,3-Dioxoindoline-5-sulfonyl chloride is a reactive chemical intermediate, primarily utilized in organic synthesis to introduce the isatin-5-sulfonyl moiety into various molecular frameworks. Its high reactivity stems from the electrophilic sulfonyl chloride group.
| Property | Data | Citations |
| Molecular Weight | 245.64 g/mol | [1][] |
| Molecular Formula | C₈H₄ClNO₄S | [1][] |
| CAS Number | 132898-96-5 | [1] |
| Appearance | Yellow Solid or Crystalline Substance | [][3] |
| Common Synonyms | 5-(Chlorosulfonyl)isatin, 5-Isatinsulfonyl chloride, 2,3-Dioxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | [1][3] |
| Key Reactive Group | Sulfonyl chloride (-SO₂Cl) | [3] |
Experimental Protocols
The following sections detail common experimental procedures involving 2,3-dioxoindoline-5-sulfonyl chloride.
Synthesis of 2,3-Dioxoindoline-5-sulfonyl chloride
A common laboratory-scale synthesis involves the reaction of the corresponding sulfonic acid salt with a chlorinating agent.[4]
Materials:
-
Sodium 2,3-dioxoindoline-5-sulfonate dihydrate (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5.0 eq)
-
Sulfolane
-
Ethyl acetate
-
Hexane
-
Water
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
A suspension of sodium 2,3-dioxoindoline-5-sulfonate dihydrate in sulfolane is prepared in a reaction vessel.
-
POCl₃ is added to the suspension.
-
The reaction mixture is heated to 60°C for approximately 3 hours.
-
After cooling the solution to 0°C, water is added dropwise, leading to the formation of a precipitate.
-
The precipitate is collected by filtration and washed with a small amount of water.
-
The solid is then dissolved in ethyl acetate and washed multiple times with water.
-
The organic phase is dried over sodium sulfate and evaporated to yield the crude product.
-
Purification is achieved by crystallization from a hexane/ethyl acetate mixture (1:1 ratio) to give the final product, 2,3-dioxoindoline-5-sulfonyl chloride.[4]
General Reaction: Synthesis of Isatin-based Sulfonamides
The primary utility of 2,3-dioxoindoline-5-sulfonyl chloride is in the synthesis of sulfonamides through its reaction with primary or secondary amines. This reaction is fundamental to creating libraries of compounds for drug discovery.
Materials:
-
2,3-Dioxoindoline-5-sulfonyl chloride (1.0 eq)
-
A primary or secondary amine (1.0-1.2 eq)
-
An appropriate solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
A non-nucleophilic base (e.g., Triethylamine (TEA), Pyridine)
Procedure:
-
The desired amine is dissolved in the chosen solvent in a reaction flask, often under an inert atmosphere (e.g., nitrogen or argon).
-
The base is added to the solution.
-
2,3-Dioxoindoline-5-sulfonyl chloride, dissolved in the same solvent, is added dropwise to the amine solution, typically at a reduced temperature (e.g., 0°C) to control the reaction rate.
-
The reaction is allowed to warm to room temperature and stirred until completion, which is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with an aqueous acid solution (e.g., 1M HCl) to remove excess base and amine, followed by a wash with brine.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude sulfonamide product.
-
Further purification can be performed using techniques such as column chromatography or recrystallization.
Applications in Drug Discovery and Signaling Pathways
The isatin core is a well-established pharmacophore, and its derivatives exhibit a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, antiviral, and antimicrobial effects.[5][6][7][8] The addition of a sulfonamide moiety, derived from 2,3-dioxoindoline-5-sulfonyl chloride, can significantly enhance or modulate this activity.
Role as Kinase Inhibitors in Angiogenesis
A prominent application of isatin sulfonamides is in the development of kinase inhibitors. Specifically, derivatives have been designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis—the formation of new blood vessels.[9] The inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy, as it can starve tumors of the blood supply needed for growth and metastasis.
The diagram below illustrates the general workflow for synthesizing and screening isatin-based VEGFR-2 inhibitors.
References
- 1. CAS 132898-96-5 | 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonyl chloride - Synblock [synblock.com]
- 3. CAS 132898-96-5: 5-Isatinsulfonyl chloride | CymitQuimica [cymitquimica.com]
- 4. Synthesis routes of Isatin-5-sulfonic acid sodium salt dihydrate [benchchem.com]
- 5. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review on Isatin and Its Biological Activities (2024) | Chairul Anwar [scispace.com]
- 9. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
